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Compound of Interest

Compound Name: piCRAC-1

Cat. No.: B10831568 Get Quote

Technical Support Center: piCRAC-1
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers using piCRAC-1, a photoswitchable inhibitor of Ca2+ release-activated

Ca2+ (CRAC) channels. The information is tailored for researchers, scientists, and drug

development professionals to help anticipate and address potential experimental challenges,

with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of piCRAC-1?

A1: piCRAC-1 is a photoswitchable azopyrazole-based inhibitor of store-operated Ca2+ entry

(SOCE).[1][2] It specifically targets the Orai1 subunit of the CRAC channel, the primary pore-

forming unit responsible for Ca2+ influx following the depletion of endoplasmic reticulum (ER)

Ca2+ stores. In its trans isoform (stable in the dark or under green light), piCRAC-1 is a potent

inhibitor of CRAC channels. Upon irradiation with ultraviolet (UV) light (e.g., 365 nm), it

converts to its cis isoform, which has a significantly lower affinity for the Orai1 channel, thus

relieving the inhibition and allowing for Ca2+ influx. This process is reversible, and the cis

isomer will thermally relax back to the more stable trans form or can be actively switched back

using blue light (e.g., 415 nm).

Q2: What are the known off-target effects of piCRAC-1?

A2: As a relatively new research tool, a comprehensive off-target profile for piCRAC-1 has not

been extensively published. However, like many small molecule inhibitors, there is a potential
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for off-target interactions. Researchers should be aware of the following possibilities:

Incomplete photo-isomerization: A small percentage of piCRAC-1 may remain in its active

trans form even after UV irradiation, or some may be in the inactive cis form in the dark. This

can lead to minor residual activity or inhibition, respectively.[2]

Interaction with other ion channels: While designed for CRAC channels, the possibility of

interaction with other ion channels, particularly other members of the Orai family or TRP

channels, cannot be entirely ruled out without specific testing.

Phototoxicity: High intensities or prolonged exposure to UV light used for photoswitching can

induce cellular stress and phototoxicity, which could be misinterpreted as a compound-

specific effect.

Compound-specific effects unrelated to CRAC channel inhibition: As with any small

molecule, piCRAC-1 could potentially interact with other proteins in a manner independent

of its intended target.

It is crucial to include appropriate controls in your experiments to identify and account for these

potential off-target effects.

Q3: How can I minimize potential off-target effects in my experiments?

A3: To minimize off-target effects, consider the following experimental design strategies:

Use the lowest effective concentration of piCRAC-1: Determine the optimal concentration for

your specific cell type and experimental conditions through a dose-response curve.

Optimize light delivery: Use the lowest intensity and duration of UV and blue light required for

efficient photoswitching to minimize phototoxicity.

Include proper controls:

No compound control: To assess the effect of light exposure alone.

"Dark" control: Cells treated with piCRAC-1 but not exposed to UV light to measure the

baseline inhibitory effect.
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Inactive analog control (if available): An analog of piCRAC-1 that does not inhibit CRAC

channels but shares a similar chemical scaffold can help distinguish between on-target

and off-target effects.

Genetic controls: Use cells with knockout or knockdown of Orai1 or STIM1 to confirm that

the observed effects of piCRAC-1 are dependent on the CRAC channel machinery.

Q4: What is the recommended solvent for piCRAC-1?

A4: piCRAC-1 is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

The final concentration of DMSO in the cell culture medium should be kept as low as possible

(ideally ≤ 0.1%) to avoid solvent-induced cellular effects. Always include a vehicle control

(medium with the same final concentration of DMSO) in your experiments.
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Problem Possible Cause Recommended Solution

Inconsistent or no inhibition of

SOCE in the dark.

1. Incorrect concentration of

piCRAC-1. 2. Compound

degradation. 3. Low

expression of CRAC channels

in the cell line.

1. Perform a dose-response

curve to determine the optimal

inhibitory concentration. 2.

Prepare fresh stock solutions

of piCRAC-1. Store the stock

solution protected from light at

-20°C or below. 3. Confirm the

expression of Orai1 and STIM1

in your cell line using

techniques like qPCR or

Western blotting.

Incomplete reversal of

inhibition upon UV irradiation.

1. Insufficient UV light intensity

or duration. 2.

Photodegradation of the

compound with prolonged UV

exposure. 3. Residual active

trans-isomer.[2]

1. Optimize the UV light

exposure parameters. 2.

Reduce the duration of UV

exposure or use intermittent

pulses. 3. This may be an

inherent property of the

compound. Quantify the

degree of reversal and account

for it in your data analysis.

Observed cellular effects are

not consistent with known

CRAC channel signaling.

1. Potential off-target effects of

piCRAC-1. 2. Phototoxicity

from the light source.

1. Perform off-target validation

experiments (see

"Experimental Protocols"

section). 2. Include a "light

only" control (no compound) to

assess phototoxicity. Reduce

light intensity or duration.

High background signal or cell

death.

1. Cytotoxicity of piCRAC-1 at

the concentration used. 2.

Phototoxicity. 3. High DMSO

concentration.

1. Perform a cell viability assay

(e.g., MTT or trypan blue

exclusion) to determine the

cytotoxic concentration of

piCRAC-1. 2. See

"Phototoxicity" above. 3.

Ensure the final DMSO
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concentration is non-toxic for

your cell type (typically ≤

0.1%).

Data Presentation: Comparative Selectivity of CRAC
Channel Inhibitors
While a detailed selectivity profile for piCRAC-1 is not yet publicly available, the following table

summarizes the IC50 values and known off-targets for other commonly used CRAC channel

inhibitors to provide a comparative context.

Inhibitor Target IC50
Known Off-Targets /

Selectivity Notes

YM-58483 (BTP2) Orai1 ~10 nM
Can inhibit TRPC

channels.[3]

2-APB Orai1/STIM1 >10 µM (inhibition)

Potentiates at low

concentrations (<10

µM). Also affects IP3

receptors and TRP

channels.[3][4]

GSK-7975A Orai1/Orai3 ~4 µM

Does not affect STIM1

oligomerization or

STIM1-Orai1

interaction.[4]

Synta66 Orai1 ~1.4 µM

Shows no significant

effect on a panel of 50

other receptors,

enzymes, and ion

channels at 10 µM.[5]

RO2959 Orai1 ~400 nM

More selective for

Orai1 over Orai2 and

Orai3.[5]
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Experimental Protocols
Measuring Store-Operated Calcium Entry (SOCE)
This protocol describes a standard method for measuring SOCE in cultured cells using a

fluorescent calcium indicator like Fura-2.

Materials:

Cells grown on glass-bottom dishes

Fura-2 AM

Pluronic F-127

Ca2+-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+)

Ca2+-containing buffer (e.g., HBSS with 2 mM Ca2+)

Thapsigargin (SERCA pump inhibitor)

piCRAC-1

Fluorescence microscope with ratiometric imaging capabilities (e.g., 340/380 nm excitation

for Fura-2)

Procedure:

Cell Loading:

Incubate cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in serum-

free medium for 30-60 minutes at 37°C.

Wash the cells with Ca2+-free buffer to remove excess dye.

Baseline Measurement:

Mount the dish on the microscope stage and perfuse with Ca2+-free buffer.
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Record the baseline Fura-2 ratio (F340/F380) for 2-5 minutes.

Store Depletion:

Add thapsigargin (e.g., 1-2 µM) to the Ca2+-free buffer to deplete ER Ca2+ stores. This

will cause a transient increase in cytosolic Ca2+ as it is released from the ER.

Continue recording until the Fura-2 ratio returns to baseline.

SOCE Measurement:

Perfuse the cells with Ca2+-containing buffer. The subsequent increase in the Fura-2 ratio

represents SOCE.

Inhibition with piCRAC-1:

To test the inhibitory effect of piCRAC-1, pre-incubate the cells with the desired

concentration of piCRAC-1 in the dark for 10-15 minutes before starting the experiment.

Perform the SOCE measurement as described above, keeping the cells in the dark or

under green light.

Photoswitching:

To test the light-induced reversal of inhibition, perform the SOCE measurement in the

presence of piCRAC-1. Just before adding the Ca2+-containing buffer, expose the cells to

UV light (e.g., 365 nm) for a predetermined duration.

General Workflow for Off-Target Identification
If you suspect off-target effects of piCRAC-1, the following general workflow can be adapted to

your experimental system.

Phase 1: In Silico Prediction

Utilize computational tools and databases to predict potential off-targets of piCRAC-1 based

on its chemical structure. Several web-based servers and commercial software are available

for this purpose.[1][2][6][7]
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Phase 2: In Vitro Screening

Broad Panel Screening: Submit piCRAC-1 for screening against a broad panel of receptors,

kinases, and ion channels. Several companies offer these services.[8][9][10][11][12]

Proteome-wide Approaches:

Chemical Proteomics: If a suitable photoaffinity probe of piCRAC-1 can be synthesized, it

can be used to pull down interacting proteins from cell lysates for identification by mass

spectrometry.[13][14]

Thermal Proteome Profiling (TPP): This method assesses changes in protein thermal

stability upon ligand binding across the proteome, and does not require modification of the

compound.[15]

Phase 3: Cellular Validation

Orthogonal Assays: Use assays that are independent of your primary experimental readout

to confirm any suspected off-target effects. For example, if you observe an unexpected

change in cell proliferation, you could investigate the phosphorylation status of key cell cycle

proteins.

Target Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the

suspected off-target protein and see if this phenocopies or blocks the observed effect of

piCRAC-1.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target
Prediction and Transcriptomics [mdpi.com]

2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small
Molecules [frontiersin.org]

3. Permeation, selectivity and gating in store-operated CRAC channels - PMC
[pmc.ncbi.nlm.nih.gov]

4. The action of selective CRAC channel blockers is affected by the Orai pore geometry -
PMC [pmc.ncbi.nlm.nih.gov]

5. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC
[pmc.ncbi.nlm.nih.gov]

6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules -
PMC [pmc.ncbi.nlm.nih.gov]

8. aurorabiomed.com [aurorabiomed.com]

9. azupcriversitestorage01.blob.core.windows.net
[azupcriversitestorage01.blob.core.windows.net]

10. criver.com [criver.com]

11. reactionbiology.com [reactionbiology.com]

12. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]

13. tandfonline.com [tandfonline.com]

14. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant
Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

15. An update of label-free protein target identification methods for natural active products -
PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b10831568?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2305-6304/11/10/875
https://www.mdpi.com/2305-6304/11/10/875
https://www.frontiersin.org/journals/big-data/articles/10.3389/fdata.2019.00025/full
https://www.frontiersin.org/journals/big-data/articles/10.3389/fdata.2019.00025/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3473277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3473277/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3580291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3580291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5558521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5558521/
https://pubmed.ncbi.nlm.nih.gov/33693348/
https://pubmed.ncbi.nlm.nih.gov/33693348/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7931946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7931946/
https://www.aurorabiomed.com/product/ion-channel-profiling/
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resources/IonChannelSelectivityProfilingAssaysDatasheet.pdf
https://azupcriversitestorage01.blob.core.windows.net/storage-account-container/resources/IonChannelSelectivityProfilingAssaysDatasheet.pdf
https://www.criver.com/products-services/discovery-services/screening-and-profiling-assays/assay-development/ion-channel-assays
https://www.reactionbiology.com/services/safety-toxicology/in-vitro-safety-screening/
https://www.creative-biolabs.com/car-t/off-target-profiling.htm
https://www.tandfonline.com/doi/full/10.1080/14789450.2020.1873134
https://pmc.ncbi.nlm.nih.gov/articles/PMC8842118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8842118/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8825594/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8825594/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831568?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [potential off-target effects of piCRAC-1]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831568#potential-off-target-effects-of-picrac-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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